molecular formula C19H20O7 B058116 ophiopogonanone E CAS No. 588706-66-5

ophiopogonanone E

Cat. No. B058116
M. Wt: 360.4 g/mol
InChI Key: FMFZMWWKEGLLRS-UHFFFAOYSA-N
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Description

Ophiopogonanone E is a homoisoflavonoid that can be isolated from the fibrous roots of Polygonatum odoratum . It is a natural product that has been used for scientific research .


Molecular Structure Analysis

The molecular formula of ophiopogonanone E is C19H20O7 . It has an average mass of 360.358 Da and a monoisotopic mass of 360.120911 Da .


Physical And Chemical Properties Analysis

Ophiopogonanone E has a density of 1.4±0.1 g/cm3, a boiling point of 620.5±55.0 °C at 760 mmHg, and a flash point of 224.9±25.0 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Anti-Inflammatory Effects : Ophiopogonanone E was evaluated for its anti-inflammatory properties. Studies have shown its potential in inhibiting NO production in murine microglial cell lines, suggesting its role in managing inflammation-related conditions (Li et al., 2012).

  • Role in Aging and Chronic Diseases : Research on Ophiopogonis Radix, which includes ophiopogonanone E, demonstrated its effectiveness against chronic inflammation associated with aging. This suggests its potential in treating age-related diseases, particularly those involving chronic inflammation (Kitahiro & Shibano, 2020).

  • Cardiovascular Applications : Ophiopogonanone E has shown promise in cardiovascular health. For instance, methylophiopogonanone A, a related compound, was found to have protective effects against myocardial ischemia/reperfusion injury, suggesting a potential role for ophiopogonanone E in heart-related therapies (He et al., 2016).

  • Cytotoxic Activities : Studies also indicate that ophiopogonanone E and related compounds exhibit cytotoxic activities against various cancer cell lines, highlighting its potential in cancer research (Chen et al., 2021).

  • Antioxidant Properties : Ophiopogonanone E has been identified as having antioxidant properties. Its ability to scavenge oxygen free radicals suggests its use in conditions where oxidative stress is a factor (Zhou et al., 2008).

  • Immunomodulatory Effects : Research on ophiopogon polysaccharides, which could include ophiopogonanone E, indicates its potential to enhance both specific and non-specific immune responses, further underscoring its therapeutic potential (Fan et al., 2015).

Safety And Hazards

The safety data sheet for ophiopogonanone E suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for ophiopogonanone E research are not detailed in the search results, it is known that homoisoflavonoids from Ophiopogon japonicus, including ophiopogonanone E, have been studied for their inhibitory effects on tyrosinase activity . This suggests potential future research directions in understanding the mechanisms of these inhibitory effects and their potential applications.

properties

IUPAC Name

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFZMWWKEGLLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ophiopogonanone E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
JW Zhao, DS Chen, CS Deng… - BMC …, 2017 - bmccomplementmedtherapies …
… to those of ophiopogonanone E [19]. The notable difference was the presence of a hydroxy group instead of a methoxy group at C-4′ in 10, compared with ophiopogonanone E. The …
JM Chang, CC Shen, YL Huang, MY Chien… - Journal of natural …, 2002 - ACS Publications
… On the basis of these results, 4 was concluded to be 5,7,2‘-trihydroxy-6-methyl-8-methoxy-3-(4‘-methoxybenzyl)chroman-4-one, a new compound named ophiopogonanone E. …
Number of citations: 53 pubs.acs.org
Y Wang, F Liu, Z Liang, L Peng, B Wang… - Iranian journal of …, 2017 - ncbi.nlm.nih.gov
… The mass spectrums of peak 5 (t R = 30.34 min), peak 8 (t R = 38.08 min) and peak 10 (t R = 51.31 min) matched very well with that of ophiopogonanone E, 5-hydroxy-7-methoxy-3›,4›-…
Number of citations: 25 www.ncbi.nlm.nih.gov
N Li, JY Zhang, KW Zeng, L Zhang, YY Che, PF Tu - Fitoterapia, 2012 - Elsevier
Two new homoisoflavonoids, named ophiopogonone E (1) and ophiopogonanone H (2), together with thirteen known ones (3–15) were isolated from the tuberous roots of Ophiopogon …
Number of citations: 84 www.sciencedirect.com
Y Lin, D Zhu, J Qi, M Qin, B Yu - Journal of pharmaceutical and biomedical …, 2010 - Elsevier
Homoisoflavonoids were identified in Ophiopogon japonicus of two cultivation regions in China: Hang-maidong (grown in Zhejiang province) and Chuan-maidong (grown in Sichuan …
Number of citations: 71 www.sciencedirect.com
Z Yi-Feng, QI Jin, Z Dan-Ni, Y Bo-Yang - Chinese journal of natural …, 2008 - Elsevier
AIM: To investigate the OFRs scavenging activities of homoisoflavonoids from the fibrous root of Ophiopogon japonicus. METHODS: The scavenging effect of homoisoflavonoids …
Number of citations: 40 www.sciencedirect.com
M Ye, D Guo, G Ye, C Huang - Journal of the American Society for …, 2005 - ACS Publications
… Thus, Peak 7 was identified as the known ophiopogonanone E (7). The m/z 344 ion was further subjected to MS3 analysis, and a prominent ion at m/z 208 resulting from C3-9 bond …
Number of citations: 96 pubs.acs.org
C Lyu, C Kang, L Kang, J Yang, S Wang, Y He… - … of Pharmaceutical and …, 2020 - Elsevier
… presented the highest methylophiopogonone A content value (7.28 μg/g), while OJ-Z-SM had the lowest content of methylophiopogonone A (2.08 μg/g) and ophiopogonanone E (1.39 …
Number of citations: 17 www.sciencedirect.com
MH Chen, XJ Chen, M Wang, LG Lin… - Journal of …, 2016 - Elsevier
Ethnopharmacological relevance Ophiopogonis Radix (Maidong in Chinese), the root of Ophiopogon japonicus, is widely used in local medicines of China, Japan and some south-…
Number of citations: 156 www.sciencedirect.com
J Qi, D Xu, YF Zhou, MJ Qin… - Rapid communications in …, 2010 - Wiley Online Library
… to the standard sample 4, ophiopogonanone E. CID-MS 2 of … ion at m/z 359 extracted from ophiopogonanone E, Ye and Guo … Both peaks 1 and 20 and the ophiopogonanone E exhibited …

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